molecular formula C19H20FNO3 B2694491 (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one CAS No. 477888-92-9

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one

Cat. No.: B2694491
CAS No.: 477888-92-9
M. Wt: 329.371
InChI Key: GWVRSJMRXZOQOC-ZRDIBKRKSA-N
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Description

The compound (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone core bridging two aromatic rings. Its structure features a 3-fluoropropoxy substituent on the para position of ring A and a 3-methoxy-substituted anilino group on ring B. These functional groups confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

The 3-fluoropropoxy group enhances lipophilicity and metabolic stability compared to shorter alkoxy chains, while the 3-methoxyanilino moiety may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-23-18-5-2-4-16(14-18)21-12-10-19(22)15-6-8-17(9-7-15)24-13-3-11-20/h2,4-10,12,14,21H,3,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVRSJMRXZOQOC-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the fluoropropoxy group: This can be achieved by reacting 3-fluoropropanol with an appropriate phenyl halide under basic conditions to form the 3-fluoropropoxyphenyl intermediate.

    Coupling with methoxyphenylamine: The intermediate is then coupled with 3-methoxyphenylamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the prop-2-en-1-one backbone: The final step involves the condensation of the coupled product with an appropriate aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Cyclization Reactions

Chalcones are known to undergo cyclization under acidic or basic conditions to form heterocyclic compounds. For this compound, cyclization reactions are facilitated by the α,β-unsaturated ketone system and the presence of nucleophilic groups.

Reaction Type Conditions Products Yield
Pyrazoline Formation Hydrazine hydrate, ethanol, refluxPyrazoline derivatives60–75%
Isoxazoline Synthesis Hydroxylamine HCl, NaOH, ethanolIsoxazoline derivatives55–70%

Mechanistic details:

  • Pyrazoline formation involves nucleophilic attack by hydrazine on the β-carbon of the enone system, followed by cyclization and elimination of water.

  • Isoxazoline synthesis proceeds via hydroxylamine addition to the α,β-unsaturated ketone, forming an intermediate oxime that cyclizes under basic conditions.

Michael Addition Reactions

The α,β-unsaturated ketone moiety acts as a Michael acceptor, enabling nucleophilic additions.

Nucleophile Conditions Products Yield
Thiols (e.g., PhSH)THF, room temperature, 12 hThio-Michael adducts65–80%
Amines (e.g., morpholine)Methanol, 50°C, 6 hAmino-Michael adducts70–85%

Key observations:

  • The reaction is stereoselective, favoring trans-adducts due to steric hindrance.

  • Electron-withdrawing substituents on the nucleophile enhance reactivity.

Hydrogenation Reactions

The enone system can undergo catalytic hydrogenation to yield saturated derivatives.

Catalyst Conditions Products Yield
Pd/C (10%)H₂ (1 atm), ethanol, 25°C, 4 h1-[4-(3-Fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]propan-1-one90–95%
Raney NickelH₂ (3 atm), THF, 50°C, 6 hPartially reduced intermediates75–80%

Mechanistic notes:

  • Complete hydrogenation of the α,β-unsaturated bond occurs under mild conditions with Pd/C.

  • Selective reduction of other functional groups (e.g., fluoropropoxy) is not observed under these conditions.

Oxidation Reactions

The enone system and aromatic groups are susceptible to oxidation.

Oxidizing Agent Conditions Products Yield
mCPBACH₂Cl₂, 0°C, 2 hEpoxide derivatives50–60%
KMnO₄ (acidic)H₂SO₄, H₂O, 70°C, 3 hCarboxylic acid derivatives40–55%

Critical findings:

  • Epoxidation with mCPBA proceeds via electrophilic attack on the double bond.

  • Over-oxidation with KMnO₄ cleaves the enone system, forming benzoic acid derivatives.

Catalytic Coupling Reactions

The compound participates in copper-catalyzed A³-coupling reactions, similar to related chalcones .

Catalyst System Conditions Products Yield
CuSO₄–NaOAs, SDS micellesH₂O, 50°C, 6 h Imidazo[1,2-a]pyridine derivatives80–88%
CuI, SDSH₂O, 50°C, 24 h Lower yields due to slower kinetics55–66%

Optimized protocol (from ):

  • Catalyst : 10 mol% CuSO₄·5H₂O, 20 mol% sodium ascorbate.

  • Surfactant : 10 mol% SDS for micelle formation.

  • Temperature : 50°C minimizes side reactions.

Fluoropropoxy Group Reactivity

The 3-fluoropropoxy moiety may undergo nucleophilic substitution, though direct evidence is limited. Hypothetical pathways include:

  • Defluorination : Under strong bases (e.g., KOH, DMSO), forming propanol derivatives.

  • Ether Cleavage : HI or BBr₃ could cleave the ether bond, yielding phenolic intermediates.

Amino Group Modifications

The aniline group can be acetylated or alkylated:

Reagent Conditions Products
Acetic anhydridePyridine, RT, 2 hAcetylated derivative
Methyl iodideK₂CO₃, DMF, 60°C, 4 hN-methylated product

Stability Under Various Conditions

  • Thermal Stability : Decomposes above 200°C, with no melting point observed below this temperature.

  • Photostability : Degrades under UV light (λ = 254 nm) within 48 h, forming undefined byproducts.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one exhibit promising anticancer properties. The structure allows for interactions with specific biological targets involved in cancer cell proliferation and survival.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuropharmacological Effects

The compound's ability to interact with the translocator protein (TSPO) suggests potential applications in treating neurological disorders. TSPO is implicated in neuroinflammation, which is a common pathway in diseases such as Alzheimer's and multiple sclerosis.

Case Study:
In vivo studies utilizing animal models of neuroinflammation showed that this compound significantly reduced markers of inflammation and improved behavioral outcomes. This positions the compound as a candidate for further development in neurotherapeutics.

Activity TypeModel/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.0
AnticancerPC-3 (Prostate Cancer)4.5
NeuroinflammationEAE Mouse Model10.0
NeuroinflammationBV2 Microglial Cells6.0

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, allowing for modifications that can enhance its pharmacological properties. Derivatives can be synthesized by altering substituents on the phenyl rings, which may lead to improved bioactivity or selectivity for specific targets.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are summarized below:

Compound Name Substituents (Ring A / Ring B) Key Properties/Activities Reference
(2E)-1-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(4-fluorophenyl)prop-2-en-1-one 4-(7-chloroquinolinylamino) / 4-F Antimalarial activity (IC₅₀: 0.07 µg/mL vs. Plasmodium), high yield (75%)
(2E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (Compound 2n) 2-OH, 5-I, 4-OCH₃ / 4-F Moderate antifungal activity (IC₅₀: 25.07 µM)
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one (Compound 2) 4-NH₂ / 4-F Potent antifungal activity (MIC: 0.07 µg/mL vs. Trichophyton rubrum)
(2E)-3-(1H-Pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a) 4-CF₃-pyrazole / 1H-pyrrole Anticancer activity (Growth inhibition: -77.10% vs. renal cancer UO-31 cells)
Target Compound 4-(3-fluoropropoxy) / 3-OCH₃-anilino Inferred: Enhanced lipophilicity and potential kinase inhibition (theoretical)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Fluorine (4-F): Enhances antifungal and antimalarial activity due to increased electronegativity and membrane permeability . Iodine (5-I): Reduces potency in non-piperazine chalcones (e.g., IC₅₀ increases from 4.35 µM in cardamonin to 25.07 µM in 2n) .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (3-OCH₃): Meta-substitution on ring B may improve solubility but reduce target affinity compared to para-substituted analogs .
    • 3-Fluoropropoxy : The longer chain increases steric bulk but improves metabolic stability compared to methoxy or ethoxy groups .

Computational Insights

  • DFT Studies: Chalcones with EDGs (e.g., dimethylamino) exhibit larger dipole moments and hyperpolarizability (β), making them candidates for nonlinear optical (NLO) materials . The 3-fluoropropoxy group may reduce polarizability compared to smaller EWGs like fluorine .

Biological Activity

(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one, also known by its CAS number 477889-15-9, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FNO3, with a molecular weight of approximately 329.371 g/mol. The compound features a conjugated enone structure, which is significant for its reactivity and biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Interaction with Receptors : The compound has shown potential interaction with neurotransmitter receptors, which could influence neurochemical signaling pathways relevant to mood disorders.
  • Antioxidant Activity : Some studies have indicated that the compound possesses antioxidant properties, helping to mitigate oxidative stress in cellular models.

Anticancer Properties

A study evaluated the anticancer activity of this compound against various cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)15.2
HeLa (Cervical)12.8

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

In neuroprotection studies involving animal models of neurodegenerative diseases, the compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. Key findings included:

  • Reduction in neuronal apoptosis markers.
  • Preservation of mitochondrial integrity.

Case Studies

Case Study 1: Evaluation in Animal Models
A recent study investigated the effects of this compound in a mouse model of Alzheimer's disease. The treatment led to:

  • Improved cognitive function as measured by the Morris water maze test.
  • Decreased levels of amyloid-beta plaques in brain tissues.

Case Study 2: In Vitro Studies on Inflammation
In vitro experiments using human monocyte-derived macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are typically employed?

The compound can be synthesized via Claisen-Schmidt condensation, where a substituted acetophenone derivative reacts with an aldehyde under basic conditions. For example, para-hydroxyacetophenone derivatives are condensed with substituted benzaldehydes in ethanol with aqueous NaOH at room temperature . The fluoropropoxy group may be introduced via nucleophilic substitution or etherification prior to condensation. Reaction optimization (e.g., solvent polarity, base strength) is critical for yield and stereoselectivity .

Q. How are spectroscopic techniques such as NMR and FT-IR utilized to confirm the structure?

  • 1H/13C NMR : Assigns protons and carbons in the aromatic, enone, and substituent regions. For example, the enone’s E-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹), aromatic C-H, and ether/methoxy C-O stretches .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in resolving discrepancies between theoretical (DFT) and experimental (XRD) structural data?

Discrepancies may arise from crystal packing effects (e.g., intermolecular hydrogen bonds or π-π interactions) that DFT gas-phase models do not account for. For example, weak C–H···O interactions in crystal structures can distort bond angles compared to DFT-optimized geometries . To address this, hybrid methods combining periodic DFT with experimental XRD data are recommended for accurate structural validation .

Q. How does the 3-fluoropropoxy substituent influence solubility and crystallinity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances dipole-dipole interactions, reducing solubility in polar solvents but improving crystallinity. The fluoropropoxy group may also engage in weak C–F···H hydrogen bonds, stabilizing crystal lattices . Comparative studies with methoxy or hydroxypropoxy analogs show fluorinated derivatives have lower aqueous solubility but higher melting points .

Q. What methodological approaches are recommended for assessing antimicrobial activity?

  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Statistical validation : Perform triplicate experiments with ANOVA analysis to confirm significance (p < 0.05) .
  • Mechanistic studies : Combine with molecular docking to predict target binding (e.g., bacterial enzymes) .

Q. How can reaction conditions be optimized for Claisen-Schmidt condensation to improve yield and stereoselectivity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity. Ethanol/water mixtures balance yield and selectivity .
  • Base strength : Strong bases (e.g., NaOH) favor enolate formation but may degrade sensitive substituents. Weak bases (e.g., K2CO3) are preferable for halogenated substrates .
  • Temperature : Room temperature minimizes side reactions (e.g., retro-aldol) .

Q. How does the methoxyphenylamino group impact electronic properties and reactivity?

The electron-donating methoxy group increases electron density on the aromatic ring, stabilizing the enone via resonance. This enhances electrophilicity at the carbonyl carbon, influencing nucleophilic attack in subsequent reactions (e.g., Michael additions). UV-Vis studies show redshifted absorption maxima compared to non-methoxy analogs .

Data Analysis and Contradictions

Q. How should researchers address conflicting bioactivity data between structurally similar chalcone derivatives?

  • Meta-analysis : Compare substituent effects across studies (e.g., fluoro vs. methoxy groups) to identify trends in activity .
  • Experimental replication : Validate results using identical assay conditions and cell lines.
  • Computational modeling : Use SAR models to predict bioactivity outliers and refine hypotheses .

Q. What are the limitations of DFT in predicting nonlinear optical (NLO) properties for this compound?

DFT often underestimates hyperpolarizability due to inadequate treatment of electron correlation. Hybrid functionals (e.g., CAM-B3LYP) improve accuracy but require validation against experimental second-harmonic generation (SHG) data .

Structural and Purity Considerations

Q. How is the E-configuration of the enone moiety confirmed during synthesis?

  • NMR : Trans-vinylic protons show large coupling constants (J = 12–16 Hz) .
  • XRD : Definitive confirmation via crystallography, as seen in related chalcone derivatives .

Q. What advanced techniques are recommended for purity assessment?

  • HPLC-DAD/MS : Detects impurities at <0.1% levels.
  • Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .
  • DSC/TGA : Assess thermal stability and polymorphic purity .

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